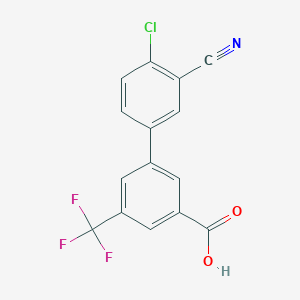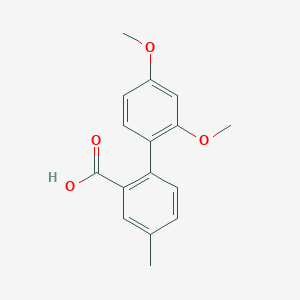
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% (3-CTFB), is a chemical compound with a molecular weight of 303.55 g/mol and a chemical formula of C14H6ClF3NO2. It is a white crystalline solid with a melting point of 104-106°C. 3-CTFB is a trifluoromethylated phenyl benzoic acid, with a chlorine-substituted phenyl group and a cyanide group in the 3-position. It is a synthetic compound that is used in various scientific applications, such as in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% has been used extensively in scientific research, particularly in the study of enzyme-catalyzed reactions. It has been used to study the mechanism of action of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs, hormones, and toxins. In addition, 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. It is thought to act by forming a covalent bond with the active site of the enzyme, thus blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. In addition, it is believed to have anti-inflammatory and antineoplastic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and its solubility in organic solvents is limited. Furthermore, it is not very soluble in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. It could be used to study the mechanism of action of other enzymes, and to study the biochemical and physiological effects of other compounds. It could also be used in the synthesis of other pharmaceuticals, such as antibiotics, antivirals, and antifungals. In addition, it could be used to study the effects of environmental toxins, and to develop new therapeutic agents for the treatment of various diseases. Finally, it could be used to study the effects of various drugs on the human body, and to develop new drug delivery systems.
Synthesemethoden
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-cyanophenol with trifluoroacetic anhydride in the presence of pyridine, which yields 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in a yield of 95%. The second step involves the recrystallization of the crude product to obtain pure 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95%.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-cyanophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3NO2/c16-13-2-1-8(3-11(13)7-20)9-4-10(14(21)22)6-12(5-9)15(17,18)19/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWHWZDCDQSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690789 |
Source


|
| Record name | 4'-Chloro-3'-cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-15-2 |
Source


|
| Record name | 4'-Chloro-3'-cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














